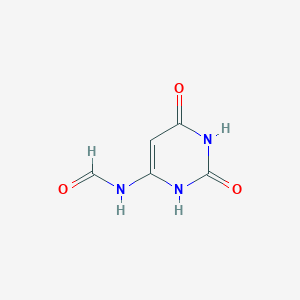

N-(2,4-Dioxo-1H-pyrimidin-6-yl)formamide

Description

Properties

IUPAC Name |

N-(2,4-dioxo-1H-pyrimidin-6-yl)formamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3O3/c9-2-6-3-1-4(10)8-5(11)7-3/h1-2H,(H3,6,7,8,9,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNJSQTSRRARDOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=O)NC1=O)NC=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

858243-97-7 | |

| Record name | N-(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)formamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for N 2,4 Dioxo 1h Pyrimidin 6 Yl Formamide and Analogous Structures

Historical and Modern Approaches to 2,4-Dioxopyrimidine Synthesis

The foundational structure of N-(2,4-Dioxo-1H-pyrimidin-6-yl)formamide is the 2,4-dioxopyrimidine ring, commonly known as uracil (B121893).

Historical Methods: The most traditional and widely utilized method for constructing the pyrimidine (B1678525) ring involves the condensation of a compound containing an N-C-N fragment, such as urea (B33335), with a three-carbon component that is a 1,3-bifunctional electrophile. bu.edu.eg A classic example is the reaction of urea with malic acid in the presence of fuming sulfuric acid (oleum), which causes dehydration and cyclization to form the pyrimidine-2,4-dione ring. chemicalbook.com Another historical route involves the hydrolysis of cytosine under acidic conditions, though this is less common due to the higher relative cost of the starting material. chemicalbook.com

Modern Methods: Contemporary synthetic chemistry has introduced more efficient and versatile methods. One-pot synthesis, where reactants undergo successive transformations in a single reactor, has become a preferred strategy. For instance, uracil can be synthesized in one pot from ethyl formate (B1220265) and ethyl acetate (B1210297), with reported yields exceeding 70%, making the process suitable for industrial scales. chemicalbook.com

Modern approaches often employ advanced catalytic systems and reaction conditions to improve yields and reduce environmental impact. These include:

Palladium-catalyzed reactions: Direct arylation of 5-halo uracil derivatives using palladium catalysts offers a route to C-5 functionalized uracils without the need for organometallic reagents. fiu.edu

Microwave-assisted synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields in cyclization and cycloaddition reactions for forming pyrimidine rings. mdpi.com

Photocatalysis: Methods such as the photocatalytic decarboxylation of orotic acid or the photocatalytic dehydrogenation of β-alanine provide alternative pathways to the uracil core. chemicalbook.com

Direct Formylation Strategies for Introducing the Formamide (B127407) Moiety

The final step in synthesizing this compound is the introduction of a formyl group (-CHO) onto the nitrogen of a 6-aminopyrimidine precursor, typically 6-amino-1,3-dihydropyrimidine-2,4-dione (6-aminouracil). This N-formylation is a critical transformation.

Utilization of Formic Acid and Related Reagents

Formic acid is the most common and direct reagent for the N-formylation of amines. nih.govscispace.com The reaction involves heating the amine with formic acid, often in a solvent like toluene (B28343) with a Dean-Stark trap to remove the water byproduct, driving the reaction to completion. scispace.com

A notable historical application that demonstrates this principle is the Traube purine (B94841) synthesis, where a 4,5-diaminopyrimidine (B145471) is heated with formic acid to formylate one amino group, which is followed by cyclization to form the purine ring. A specific patent describes the formylation of 4,5-diaminouracil by heating it with a dilute formic acid solution at temperatures between 80°C and 103°C to produce 4-amino-5-formamidouracil. google.com

Other formylating agents include:

Acetic formic anhydride: A highly effective but moisture-sensitive reagent. scispace.com

Chloral: Produces excellent yields at low temperatures. nih.gov

Ammonium (B1175870) formate: Another source for the formyl group. scispace.com

Optimization of Reaction Conditions and Yields

The efficiency of N-formylation is highly dependent on reaction conditions. Key parameters for optimization include the choice of catalyst, solvent, temperature, and reaction time. rsc.org While traditional methods often require harsh conditions like prolonged heating, modern approaches focus on milder and more efficient catalytic systems.

For the formylation of amines with formic acid, various catalysts have been developed to improve yields and shorten reaction times. nih.govrsc.orgorganic-chemistry.org These include solid acid catalysts, such as sulfated tungstate (B81510) or silica-supported sulfuric acid, which can facilitate the reaction under solvent-free conditions. nih.govresearchgate.net Molecular iodine has also been shown to be an effective catalyst for N-formylation with formic acid under solvent-free conditions at 70°C. organic-chemistry.org

The table below illustrates how reaction parameters can be optimized for a generic N-formylation reaction of an aromatic amine with formic acid, based on findings from various studies. rsc.org

| Parameter | Variation | Effect on Yield/Time | Rationale |

| Catalyst | None vs. Solid Acid (e.g., NP@SO₃H) | Significant increase in yield and decrease in time | The catalyst activates the carbonyl group of formic acid, making it more electrophilic. rsc.org |

| Temperature | Room Temp vs. 70°C vs. Reflux | Higher temperatures generally increase reaction rate, but can lead to side products. 70°C is often optimal. nih.govorganic-chemistry.org | Provides sufficient energy to overcome the activation barrier for dehydration. |

| Solvent | Toluene vs. Solvent-Free | Solvent-free conditions can be more efficient and environmentally friendly. nih.govorganic-chemistry.org | Increases reactant concentration, leading to faster reaction rates. |

| Formic Acid | 1.2 equiv. vs. 3.0 equiv. | A slight excess (1.2-2.0 equiv.) is often sufficient with a good catalyst. A larger excess may be needed without a catalyst. nih.govorganic-chemistry.org | Ensures complete consumption of the amine starting material. |

Cyclization Reactions Involving Formamide or its Derivatives as Building Blocks for the Pyrimidine Core

Instead of adding the formamide group at the end of the synthesis, formamide itself can be used as a key building block in the initial construction of the pyrimidine ring. In this approach, formamide provides one or more of the necessary carbon and nitrogen atoms for the heterocyclic core.

Studies have shown that formamide, when heated in the presence of mineral catalysts, can condense to form both purine and pyrimidine nucleobases. nih.gov This highlights its role as a versatile C1 and N1 source in prebiotic chemistry and modern organic synthesis. nih.gov More targeted synthetic methods utilize formamide or its derivatives in cyclization reactions. For example, an oxidative annulation reaction can be used to synthesize 4-arylpyrimidines from acetophenone–formamide conjugates, where the formamide moiety is integral to the starting material that cyclizes to form the product. mdpi.comorganic-chemistry.org

Multi-Component Condensation Reactions for Pyrimidine-Formamide Construction

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product, are a cornerstone of modern efficient synthesis. orgchemres.org They are highly valued for their ability to rapidly generate complex molecules with high atom economy. researchgate.netrsc.org Several MCRs have been developed for the synthesis of pyrimidine derivatives. mdpi.com

A prominent example is the Biginelli reaction, which combines an aldehyde, a β-ketoester, and urea to form a dihydropyrimidine. While the classic Biginelli reaction does not directly yield the target structure, variations of MCRs can be designed to construct pyrimidine-formamide scaffolds. For instance, a three-component coupling reaction catalyzed by Zinc Chloride (ZnCl₂) can produce 4,5-disubstituted pyrimidines from enamines, triethyl orthoformate, and ammonium acetate. organic-chemistry.org By carefully selecting the components, it is possible to build the desired pyrimidine core and incorporate the necessary functional groups for later conversion to a formamide.

The table below outlines a generalized scheme for a multi-component reaction leading to a pyrimidine derivative.

| Component 1 | Component 2 | Component 3 | Catalyst | Product |

| Amidine | Alcohol (R¹-CH₂OH) | Alcohol (R²-CH₂OH) | Iridium Complex | 4,5-Disubstituted Pyrimidine |

| Ketone | Ammonium Acetate | DMF Dimethyl Acetal | NH₄I | Substituted Pyrimidine |

| Barbituric Acid | Aryl Aldehyde | Malononitrile | Base | Pyrano[2,3-d]pyrimidine |

Green Chemistry Principles in the Synthesis of this compound

Green chemistry principles are increasingly being applied to the synthesis of pyrimidines to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. rasayanjournal.co.in Traditional methods often rely on toxic reagents and harsh conditions, but modern, greener alternatives are now available. benthamdirect.comactascientific.comresearchgate.net

Key green chemistry strategies applicable to pyrimidine synthesis include: rasayanjournal.co.in

Use of Greener Solvents: Replacing hazardous organic solvents with water, ethanol, or ionic liquids, or conducting reactions under solvent-free conditions. eurekaselect.commdpi.com

Catalysis: Employing reusable solid acid or metal catalysts to improve reaction efficiency and reduce waste, as opposed to stoichiometric reagents. mdpi.com

Alternative Energy Sources: Utilizing microwave irradiation or ultrasound to accelerate reactions, often leading to higher yields and cleaner products in shorter times. mdpi.comresearchgate.net

Multi-Component Reactions (MCRs): As discussed previously, MCRs enhance atom economy and reduce the number of synthetic steps and purification processes required. orgchemres.orgrasayanjournal.co.in

Renewable Feedstocks: Designing synthetic routes that start from bio-based materials.

The following table summarizes some green approaches that have been successfully applied to the synthesis of pyrimidine derivatives. rasayanjournal.co.in

| Green Technique | Advantage | Example Application |

| Microwave-Assisted Synthesis | Reduced reaction times, higher yields, cleaner reactions. researchgate.net | Cyclization reactions for pyrimidine ring formation. mdpi.com |

| Ultrasound Irradiation | Enhanced reaction rates, often performed at room temperature. researchgate.net | Synthesis of pyrido[2,3-d]pyrimidine (B1209978) derivatives without a catalyst. eurekaselect.com |

| Solvent-Free Reactions | Reduces solvent waste, simplifies work-up, increases reactant concentration. researchgate.net | N-formylation of amines using a solid catalyst. nih.gov |

| Multi-Component Reactions | High atom economy, operational simplicity, reduced waste. rasayanjournal.co.in | One-pot synthesis of pyrano[2,3-d]pyrimidines. rsc.org |

| Green Catalysts | Recyclable, reduces waste, can enable milder reaction conditions. benthamdirect.com | Lactic acid catalyzed one-pot synthesis of naphthopyranopyrimidines. mdpi.com |

Stereoselective Synthesis of Chiral Derivatives of this compound

While direct stereoselective synthesis on this compound is not extensively documented, several powerful asymmetric strategies have been successfully applied to closely related uracil and pyrimidinone structures. These methods provide a clear blueprint for accessing chiral derivatives of this important heterocyclic family. The primary approaches include the use of chiral auxiliaries to direct reaction outcomes and the application of asymmetric organocatalysis to create stereocenters with high fidelity.

Chiral Auxiliary-Mediated Synthesis

One effective strategy for inducing chirality is the temporary incorporation of a chiral auxiliary into the reacting molecule. wikipedia.org This auxiliary guides the steric course of a reaction before being cleaved, leaving behind an enantiomerically enriched product.

A notable example involves the use of a pyrimidinone-based chiral auxiliary, (S)-4-Isopropyl-1-phenyltetrahydropyrimidin-2(1H)-one, for asymmetric aldol (B89426) and alkylation reactions. nih.gov In this approach, the chiral auxiliary is first acylated, and the resulting N-acyl pyrimidinone is converted into a lithium or titanium enolate. The subsequent reaction of these enolates with aldehydes or alkylating agents proceeds with a high degree of stereocontrol, dictated by the chiral environment of the auxiliary. For instance, titanium enolates of the propionyl derivative react with aldehydes to give syn-aldol products with excellent diastereoselectivity, while the corresponding lithium enolates yield anti-aldol products. nih.gov Similarly, high stereoselectivities have been achieved in alkylation reactions using lithium enolates. nih.gov This methodology has been successfully applied to the asymmetric synthesis of complex natural products, demonstrating its utility. nih.gov

Table 1: Stereoselective Aldol Reactions Using a Pyrimidinone Chiral Auxiliary

| Enolate | Aldehyde | Product Configuration | Diastereomeric Ratio (d.r.) |

|---|---|---|---|

| Titanium | Isobutyraldehyde | syn | >98:2 |

Asymmetric Organocatalysis

Asymmetric organocatalysis has emerged as a powerful tool in organic synthesis, utilizing small, chiral organic molecules to catalyze enantioselective transformations. mdpi.comyoutube.com This approach has been successfully applied to the synthesis of complex chiral uracil derivatives through dearomative cycloaddition reactions.

In one such strategy, 6-methyluracil-5-carbaldehydes, which are structurally analogous to the uracil core of this compound, serve as vinylogous pronucleophiles in asymmetric [4+2] cyclizations with nitroolefins. researchgate.net This reaction is promoted by noncovalent, bifunctional organocatalysts, such as those derived from thiourea. The catalyst facilitates a dearomative remote enolization to generate a dienolate intermediate, which is then stereoselectively trapped by the nitroolefin. researchgate.net This method allows for the one-step synthesis of functionalized, carbocycle-fused uracils containing three contiguous stereocenters with complete diastereocontrol and generally good levels of enantioselectivity. researchgate.net

Table 2: Organocatalyzed Asymmetric [4+2] Cycloaddition of Uracil Derivatives

| Uracil Reactant | Nitroolefin | Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee %) |

|---|---|---|---|---|

| N,N-dimethyl-6-methyl-uracil-5-carbaldehyde | trans-β-nitrostyrene | 50 | >20:1 | 36 |

| N,N-dibenzyl-6-methyl-uracil-5-carbaldehyde | trans-β-nitrostyrene | 70 | >20:1 | 80 |

| N,N-dibenzyl-6-methyl-uracil-5-carbaldehyde | (E)-1-nitro-3-phenylprop-1-ene | 65 | >20:1 | 85 |

These examples highlight the sophisticated strategies available for the stereoselective synthesis of chiral derivatives based on the uracil framework. Both the use of chiral auxiliaries and the rapidly developing field of asymmetric organocatalysis provide robust and versatile platforms for accessing enantiomerically pure compounds that are crucial for advancements in medicinal chemistry and materials science.

Chemical Transformations and Derivative Chemistry of N 2,4 Dioxo 1h Pyrimidin 6 Yl Formamide

Functional Group Interconversions on the 2,4-Dioxopyrimidine Core

The 2,4-dioxopyrimidine scaffold, a derivative of uracil (B121893), allows for several functional group interconversions that alter its electronic and steric properties. These transformations typically target the carbonyl groups or the electron-rich C-5 position.

Thionation of Carbonyl Groups: The oxygen atoms of the carbonyl groups at the C-2 and C-4 positions can be replaced with sulfur through thionation. Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide) is a mild and effective reagent for this transformation, converting amides and ketones to their corresponding thio-analogues. organic-chemistry.orgresearchgate.net This reaction proceeds through a thiaoxaphosphetane intermediate, with the formation of a stable phosphorus-oxygen bond driving the reaction forward. organic-chemistry.org The conversion of the oxo groups to thioxo groups significantly modifies the electronic properties of the ring and the hydrogen-bonding capabilities of the molecule.

Electrophilic Substitution at the C-5 Position: The C-5 position of the uracil ring is activated towards electrophilic attack. Halogenation is a common modification achieved at this site. For instance, treatment with agents like bromine water or N-chlorosuccinimide can introduce bromine or chlorine atoms at the C-5 position. researchgate.net 5-halouracils are valuable synthetic intermediates and have been studied for their unique photoreactivity within DNA strands. nih.gov

N-Alkylation: The nitrogen atoms at the N-1 and N-3 positions of the uracil ring can be alkylated using various alkylating agents, typically alkyl halides, in the presence of a base. This modification is frequently used to enhance solubility in organic solvents and to block specific reactive sites during subsequent synthetic steps. Many complex fused pyrimidines are synthesized from N,N-dimethyl-6-aminouracil, demonstrating the utility of this preliminary functionalization. researchgate.net

Reactions Involving the N-Formamide Moiety

The N-formamide group at the C-6 position is a critical functional handle that can act as a stable precursor to the 6-amino group or participate directly in building new rings.

Hydrolysis to 6-Aminouracil (B15529): The formamide (B127407) group can be hydrolyzed under acidic or basic conditions to yield the corresponding primary amine, 6-amino-2,4-dioxo-1H-pyrimidine (commonly known as 6-aminouracil). Theoretical studies on the hydrolysis of a related compound, N-(2-oxo-1,2-dihydro-pyrimidinyl) formamide, using density functional theory confirm the favorability of this transformation, particularly when assisted by additional water molecules. nih.gov This deprotection is often the implicit first step in many multicomponent reactions that utilize 6-aminouracil derivatives to synthesize fused heterocycles. researchgate.netscirp.org

Participation in Cyclization Reactions: The formamide group can act as a one-carbon synthon in cyclization reactions. Under Vilsmeier-Haack conditions (using reagents like POCl₃ and DMF), which generate a reactive chloroiminium ion, electron-rich rings can be formylated. wikipedia.org While the Vilsmeier-Haack reaction on 6-aminouracil itself typically leads to formylation at the C-5 position, the N-formyl group can participate in dehydro-cyclization processes to form fused systems like xanthines. researchgate.net This suggests the potential for the N-formamide moiety in N-(2,4-Dioxo-1H-pyrimidin-6-yl)formamide to serve as an intramolecular one-carbon source for annulation reactions under appropriate dehydrating conditions.

Formation of Fused Heterocyclic Systems Incorporating the 2,4-Dioxopyrimidine Scaffold

This compound, or its readily accessible hydrolysis product 6-aminouracil, is a cornerstone building block for the synthesis of a variety of fused heterocyclic systems with significant chemical and biological interest.

The pyrazolo[3,4-d]pyrimidine core is synthesized by constructing a pyrazole ring onto the pyrimidine (B1678525) scaffold. nih.gov A common strategy involves the reaction of a 6-hydrazinouracil derivative with a one-carbon synthon or the cyclization of a 5-amino-4-cyanopyrazole with reagents that provide the missing atoms for the pyrimidine ring. nih.gov Alternatively, starting from a 6-aminouracil derivative, the pyrazole ring can be formed by reaction with reagents that introduce a two-nitrogen unit. These compounds have attracted significant attention due to their structural analogy to purines. researchgate.netrsc.org

The pyrido[2,3-d]pyrimidine (B1209978) system, also known as 5-deazapterin, is readily synthesized from 6-aminouracil derivatives. A prevalent and efficient method is the one-pot, three-component condensation of a 6-aminouracil, an aromatic aldehyde, and an active methylene compound such as malononitrile or an acetoacetate ester. researchgate.netnih.gov This reaction often proceeds via a domino Knoevenagel condensation, Michael addition, and subsequent intramolecular cyclization sequence. Various catalysts, including nanocrystalline MgO and nano silica-supported Preyssler heteropolyacid, have been employed to promote this reaction under environmentally benign conditions, such as in aqueous media. organic-chemistry.orgnih.gov

Table 1: Synthesis of Pyrido[2,3-d]pyrimidine Derivatives

| 6-Aminouracil Derivative | Aldehyde | Active Methylene Compound | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 6-Aminouracil | Benzaldehyde | Malononitrile | Nanocrystalline MgO, Water, 80°C | 96% | nih.gov |

| 6-Amino-1,3-dimethyluracil | 4-Chlorobenzaldehyde | Malononitrile | Nanocrystalline MgO, Water, 80°C | 95% | nih.gov |

| 6-Amino-2-thiouracil | 4-Methoxybenzaldehyde | Malononitrile | Nanocrystalline MgO, Water, 80°C | 92% | nih.gov |

| 6-Aminouracil | 4-Nitrobenzaldehyde | Ethyl Acetoacetate | H14[NaP5W30O110]/SiO2, Reflux | 94% | organic-chemistry.org |

The fusion of a second pyrimidine ring onto the 2,4-dioxopyrimidine core results in the formation of pyrimido[4,5-d]pyrimidine derivatives. These are often synthesized by treating 6-amino-1,3-disubstituted uracils as binucleophiles. nih.gov A common method involves the reaction of the 6-aminouracil derivative with primary amines and two equivalents of an aldehyde (often formaldehyde) in a double Mannich-type reaction, leading to the formation of the tetrahydropyrimido[4,5-d]pyrimidine system. Another approach involves a three-component reaction between a 6-aminouracil, an aromatic aldehyde, and an isothiocyanate under ultrasound irradiation. scirp.org

Table 2: Synthesis of Pyrimido[4,5-d]pyrimidine Derivatives

| 6-Aminouracil Derivative | Reactant 1 | Reactant 2 | Conditions | Product Type | Reference |

|---|---|---|---|---|---|

| 6-Amino-1,3-dimethyluracil | Aniline | Formaldehyde | Ethanol, Reflux | 5-Phenyl-tetrahydropyrimido[4,5-d]pyrimidine | |

| 6-Amino-1,3-dimethyluracil | p-Toluidine | Benzaldehyde | Ethanol, Reflux | 5,7-Disubstituted-tetrahydropyrimido[4,5-d]pyrimidine | |

| N,N-dimethyl-6-aminouracil | 4-Chlorobenzaldehyde | Phenyl isothiocyanate | Zn(BDC)-MOF, Ultrasound | Substituted pyrimido[4,5-d]pyrimidine | scirp.org |

The synthesis of pyrano[2,3-d]pyrimidines involves the annulation of a pyran ring onto the pyrimidine core. This is most commonly achieved through a one-pot, three-component reaction involving a barbituric acid derivative (the 2,4,6-trioxo analogue of the uracil core), an aldehyde, and an active methylene compound containing a nitrile group, such as malononitrile or ethyl cyanoacetate. researchgate.net The reaction sequence typically involves an initial Knoevenagel condensation between the aldehyde and the active methylene compound, followed by a Michael addition of the barbituric acid and subsequent intramolecular cyclization and tautomerization. This methodology is highly efficient and can be promoted by various catalysts or green conditions like ultrasound irradiation. wikipedia.org

Table 3: Synthesis of Pyrano[2,3-d]pyrimidine Derivatives

| Pyrimidine Core | Aldehyde | Active Methylene Compound | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Barbituric acid | 4-Nitrobenzaldehyde | Malononitrile | SBA-Pr-SO3H, 140°C | 98% | researchgate.net |

| Barbituric acid | Benzaldehyde | Malononitrile | SBA-Pr-SO3H, 140°C | 95% | researchgate.net |

| Barbituric acid | 4-Chlorobenzaldehyde | Meldrum's acid | WELFSA, Ultrasound, rt | 94% | wikipedia.org |

| Thiobarbituric acid | 4-Chlorobenzaldehyde | Malononitrile | Fe3O4 nanoparticles | High |

Quinazoline and Benzoacs.orgresearchgate.netthiazolo[3,2-a]pyrimidine Derivatives

The fusion of additional rings onto the pyrimidine core of this compound and its parent compound, 6-aminouracil, leads to the formation of complex heterocyclic systems with significant chemical and potential biological interest.

Quinazoline Derivatives:

The synthesis of quinazoline-2,4(1H,3H)-diones can be achieved from 6-aminouracil derivatives through cyclization reactions. While direct synthesis from this compound is not extensively documented, the reaction of 6-aminouracils with various reagents provides insight into the formation of the quinazoline ring system. For instance, the reaction of 6-aminouracil with anthranilic acid derivatives can lead to the formation of the fused benzene ring, resulting in a quinazolinedione structure. The general approach involves the condensation of the 6-amino group of the uracil with a suitable ortho-substituted benzene derivative, followed by intramolecular cyclization.

A notable application of 6-aminouracil derivatives is in multicomponent reactions for the synthesis of pyrimido[4,5-b]quinolines, which are isomeric to quinazolines. For example, the reaction of 6-amino-1,3-dimethyluracil with dimedone and various aromatic aldehydes, catalyzed by trityl chloride, yields pyrimido[4,5-b]quinoline derivatives in high yields researchgate.net. This highlights the utility of the 6-aminouracil scaffold in building complex fused heterocyclic systems.

Benzo acs.orgresearchgate.netthiazolo[3,2-a]pyrimidine Derivatives:

The synthesis of benzo acs.orgresearchgate.netthiazolo[3,2-a]pyrimidine derivatives from this compound is a more complex transformation. A plausible synthetic strategy would involve the reaction of a 6-aminouracil derivative with a reagent capable of forming the benzothiazole moiety. One potential route could be the reaction of 6-aminouracil with 2-aminothiophenol derivatives. This would involve the formation of the thiazole ring by condensation of the amino and thiol groups of 2-aminothiophenol with the uracil ring, followed by the fusion of the benzene ring.

While direct syntheses from uracil precursors are not commonly reported, the construction of the benzo researchgate.netias.ac.inthiazolo[3,2-a]pyrimidine ring system is well-established from other starting materials. For instance, novel benzo researchgate.netias.ac.inthiazolo[1,2-a]pyrimidine-3-carboxylate derivatives have been synthesized from 2-aminobenzothiazole, benzaldehyde, and ethyl acetoacetate nih.gov. Another approach involves a one-pot, three-component reaction between arylglyoxals, 2-aminobenzothiazole, and various 1,3-dicarbonyl compounds to yield pyrimido[2,1-b] researchgate.netnih.govbenzothiazoles and researchgate.netnih.govbenzothiazolo[3,2-a]quinazolines researchgate.net. These methods underscore the modular nature of synthesizing such fused systems, and similar strategies could potentially be adapted to start from a suitably functionalized uracil derivative.

| Compound Name | Starting Materials | Key Reaction Type | Reference |

| Pyrimido[4,5-b]quinoline derivatives | 6-amino-1,3-dimethyluracil, dimedone, aromatic aldehydes | Multicomponent cyclization | researchgate.net |

| Benzo researchgate.netias.ac.inthiazolo[1,2-a]pyrimidine-3-carboxylate derivatives | 2-aminobenzothiazole, benzaldehyde, ethyl acetoacetate | Condensation/Cyclization | nih.gov |

| Pyrimido[2,1-b] researchgate.netnih.govbenzothiazoles | Arylglyoxals, 2-aminobenzothiazole, 1,3-dicarbonyl compounds | One-pot, three-component reaction | researchgate.net |

| researchgate.netnih.govBenzothiazolo[3,2-a]quinazolines | Arylglyoxals, 2-aminobenzothiazole, 1,3-dicarbonyl compounds | One-pot, three-component reaction | researchgate.net |

Alkylation and Acylation Strategies for Modifying this compound and its Derivatives

The modification of this compound and its parent 6-aminouracil derivatives through alkylation and acylation provides a powerful tool for creating a diverse range of substituted compounds. These reactions can occur at several positions, including the nitrogen atoms of the pyrimidine ring and the exocyclic amino group.

Alkylation Strategies:

The alkylation of 6-aminouracil derivatives can lead to a mixture of products due to the presence of multiple nucleophilic nitrogen atoms (N1, N3, and the exocyclic N6). The regioselectivity of the alkylation is influenced by factors such as the nature of the alkylating agent, the base used, and the reaction conditions.

Selective N1 alkylation of N3-substituted pyrimidine derivatives has been achieved using various alkyl halides in the presence of potassium carbonate in DMF at room temperature google.com. An efficient and inexpensive method for the N-alkylation of pyrimidines has also been developed using ammonium (B1175870) sulfate coated Hydro-Thermal-Carbone (AS@HTC) as a reusable heterogeneous catalyst ias.ac.in. For purine (B94841) derivatives, which share a similar heterocyclic core, direct regioselective N7-alkylation has been achieved by reacting N-trimethylsilylated purines with a tert-alkyl halide using SnCl4 as a catalyst nih.govnih.gov. The alkylation of alkali salts of 2-pyridone in DMF predominantly occurs at the nitrogen atom nih.gov.

Acylation Strategies:

Acylation of 6-aminouracil derivatives can occur at either the exocyclic amino group (N-acylation) or the C5 position of the pyrimidine ring (C-acylation), depending on the reaction conditions and the acylating agent. The formyl group in this compound is an example of N-acylation.

Studies on the acylation of 6-aminouracil derivatives have shown that the reaction can be directed to selectively yield N-acylated or C-acylated products. For example, the acylation of 6-aminouracil with various acylating agents has been reported, demonstrating the versatility of this reaction acs.org. In some cases, acylation of the 6-amino group can be followed by cyclization reactions to form fused heterocyclic systems juniperpublishers.comscirp.org. The Vilsmeier-Haack reaction, which uses a substituted formamide and phosphorus oxychloride, is a well-known method for the formylation of electron-rich aromatic and heterocyclic compounds and can be applied to 6-aminouracil derivatives.

The chemoselectivity between O- and N-acylation is a critical aspect in the modification of nucleosides, which are structurally related to uracil derivatives. While amines are generally more nucleophilic than alcohols, selective O-acylation can be achieved through catalytic activation nih.gov.

| Reaction Type | Reagent/Catalyst | Key Features | Reference |

| N-Alkylation | Alkyl halides, K2CO3, DMF | Selective N1-alkylation of N3-substituted pyrimidines | google.com |

| N-Alkylation | Ammonium sulfate coated Hydro-Thermal-Carbone (AS@HTC) | Efficient and reusable heterogeneous catalyst | ias.ac.in |

| N-Alkylation | tert-Alkyl halide, SnCl4 | Regioselective N7-alkylation of silylated purines | nih.govnih.gov |

| Acylation | Various acylating agents | Can lead to N-acylation or C-acylation | acs.org |

| Formylation | Vilsmeier-Haack reagent | Formylation of electron-rich heterocycles |

Advanced Spectroscopic and Structural Characterization of N 2,4 Dioxo 1h Pyrimidin 6 Yl Formamide and Its Derivatives

Vibrational Spectroscopy for Comprehensive Functional Group Identification (IR, Raman)

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups within N-(2,4-Dioxo-1H-pyrimidin-6-yl)formamide. The spectrum is a composite of vibrations from the uracil (B121893) ring and the formamide (B127407) side chain.

The uracil moiety's spectrum is characterized by distinct vibrational modes. The N-H stretching vibrations of the ring imide groups (N1-H and N3-H) are expected to appear as broad bands in the 3200-3000 cm⁻¹ region due to extensive hydrogen bonding in the solid state. ias.ac.in A key feature of the uracil ring is the presence of two carbonyl groups (C2=O and C4=O). Their stretching vibrations typically result in intense absorption bands in the 1750-1650 cm⁻¹ region. psu.eduacs.org These bands are often complex due to mechanical coupling and Fermi resonance. scispace.com Ring stretching vibrations, involving C=C and C-N bonds, contribute to a series of bands in the 1600-1200 cm⁻¹ range. ias.ac.in

The formamide group (-NH-CHO) introduces its own characteristic vibrations. The formyl N-H stretching is expected near 3300-3200 cm⁻¹. The amide C=O stretch, known as the Amide I band, is anticipated to be a very strong band around 1680-1650 cm⁻¹, potentially overlapping with the uracil C=O stretching bands. The Amide II band, which is a mix of N-H in-plane bending and C-N stretching, typically appears around 1550 cm⁻¹.

Based on analyses of uracil, 6-aminouracil (B15529), and other derivatives, the following table summarizes the predicted key vibrational frequencies for this compound. scispace.comdergipark.org.tr

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity (IR) |

| N-H Stretch | Formamide (N-H) | ~3250 | Medium-Strong |

| N-H Stretch | Uracil Ring (N1-H, N3-H) | 3200-3000 | Strong, Broad |

| C-H Stretch | Uracil Ring (C5-H) | ~3080 | Medium |

| C-H Stretch | Formamide (CHO) | ~2850 | Medium |

| C=O Stretch | Uracil (C4=O) & Amide I | 1740-1680 | Very Strong |

| C=O Stretch | Uracil (C2=O) | 1680-1650 | Very Strong |

| C=C Stretch | Uracil Ring | ~1630 | Strong |

| N-H Bend (Amide II) | Formamide | ~1550 | Strong |

| Ring Skeletal Vibrations | Uracil Ring | 1500-1200 | Medium-Strong |

| N-H Bend (in-plane) | Uracil Ring | ~1420 | Medium |

| Ring Breathing | Uracil Ring | ~780 | Medium |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation (¹H, ¹³C, 2D NMR)

NMR spectroscopy provides a detailed map of the atomic connectivity and chemical environment within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each unique proton. The two imide protons of the uracil ring (N1-H and N3-H) are predicted to appear as broad singlets in the δ 10.0-11.5 ppm range in a solvent like DMSO-d₆. rsc.org The formamide proton (side chain N-H) would likely resonate between δ 8.0 and 9.5 ppm, potentially showing coupling to the formyl proton. mdpi.com The formyl proton (-CHO) itself is anticipated to be a singlet around δ 8.0-8.5 ppm. The sole aromatic proton on the uracil ring, C5-H, is expected to appear as a singlet further upfield, typically around δ 5.0-6.0 ppm. ekb.eg The presence of rotamers around the amide C-N bond could lead to a duplication of signals for the formamide group and adjacent protons. mdpi.com

¹³C NMR Spectroscopy: The carbon spectrum would complement the proton data. The carbonyl carbons are the most deshielded, with the C2=O and C4=O of the uracil ring expected between δ 160 and 150 ppm. rsc.org The formyl carbonyl carbon should also appear in this downfield region, around δ 160-165 ppm. The C6 carbon, being attached to the electronegative nitrogen atom of the formamide group, is predicted to be around δ 150-155 ppm. The C5 carbon, bonded to a proton, would be found significantly upfield, around δ 95-105 ppm.

2D NMR Spectroscopy: Two-dimensional NMR experiments are crucial for unambiguous assignment.

COSY (Correlation Spectroscopy) would confirm the coupling between the formamide N-H and the formyl C-H, if resolved.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon (e.g., C5-H with C5).

HMBC (Heteronuclear Multiple Bond Correlation) would reveal long-range couplings, providing key structural information. For instance, the C5-H proton would show correlations to C4 and C6, while the formyl proton would show a correlation to C6, confirming the attachment point of the side chain.

The following tables outline the predicted chemical shifts.

Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)

| Proton | Predicted δ (ppm) | Multiplicity |

|---|---|---|

| N1-H | 11.0 - 11.5 | br s |

| N3-H | 10.0 - 10.5 | br s |

| Formamide N-H | 8.0 - 9.5 | br s / d |

| Formyl C-H | 8.0 - 8.5 | s / d |

Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)

| Carbon | Predicted δ (ppm) |

|---|---|

| Formyl C=O | 160 - 165 |

| C2=O | 160 - 163 |

| C4=O | 150 - 153 |

| C6 | 150 - 155 |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information through fragmentation analysis. For this compound (C₅H₅N₃O₃), the calculated monoisotopic mass is 169.033 g/mol .

Under electron impact (EI) conditions, the molecular ion peak (M⁺˙) at m/z 169 would be expected. The subsequent fragmentation pattern would likely involve initial cleavages of the formamide side chain followed by the characteristic breakdown of the uracil ring. A plausible fragmentation pathway involves:

Loss of a formyl radical (•CHO, 29 Da) to yield a stable ion at m/z 140.

Alternatively, loss of carbon monoxide (CO, 28 Da) from the formyl group could occur, leading to an ion at m/z 141.

The uracil ring itself can undergo a characteristic retro-Diels-Alder (RDA) reaction. A common RDA fragmentation of the uracil core involves the cleavage of the N1-C2 and C4-C5 bonds, leading to the loss of isocyanic acid (HNCO, 43 Da) and yielding a fragment ion at m/z 126.

| m/z | Proposed Identity | Proposed Fragmentation Pathway |

| 169 | [M]⁺˙ | Molecular Ion |

| 141 | [M - CO]⁺˙ | Loss of carbon monoxide from formyl group |

| 140 | [M - CHO]⁺˙ | Loss of formyl radical |

| 126 | [M - HNCO]⁺˙ | Loss of isocyanic acid via RDA |

| 83 | [C₄H₃N₂O]⁺ | Further fragmentation of the ring |

X-ray Crystallography for Precise Solid-State Molecular and Supramolecular Structure Determination

While a specific crystal structure for this compound is not available, its solid-state architecture can be reliably predicted based on numerous studies of uracil and its derivatives. rsc.orgacs.orgrsc.org The pyrimidine (B1678525) ring is expected to be essentially planar.

The most significant feature of the crystal structure would be an extensive network of intermolecular hydrogen bonds, which dictates the molecular packing. The molecule contains multiple hydrogen bond donors (N1-H, N3-H, formamide N-H) and acceptors (C2=O, C4=O, formyl C=O). This allows for the formation of robust, high-dimensional supramolecular assemblies.

A common and highly stable motif in uracil-containing structures is the formation of centrosymmetric dimers via N3-H···O4 hydrogen bonds, creating a characteristic R²₂(8) graph set notation. rsc.org The N1-H group is also expected to participate in strong hydrogen bonding, often with the C2=O group of a neighboring molecule. Furthermore, the formamide side chain would actively participate in this network, with its N-H group donating to a carbonyl oxygen and its C=O group accepting a proton from an imide N-H of another molecule. These interactions would link the primary uracil dimers into tapes, sheets, or more complex three-dimensional architectures.

| Hydrogen Bond Donor | Hydrogen Bond Acceptor | Potential Motif |

| N3-H | C4=O | Dimer formation (R²₂(8) motif) |

| N1-H | C2=O | Tape/Sheet formation |

| Formamide N-H | Any C=O (C2, C4, or Formyl) | Cross-linking of motifs |

UV-Visible Spectroscopy for Electronic Transitions and Tautomeric Studies

UV-Visible spectroscopy probes the electronic transitions within the molecule. The uracil ring constitutes the primary chromophore, which is a conjugated π-system. Unsubstituted uracil in a neutral aqueous solution typically exhibits a strong absorption maximum (λₘₐₓ) around 260 nm. nih.gov This absorption band is attributed to a π → π* electronic transition within the conjugated di-oxo pyrimidine system.

The introduction of the formamido group (-NHCHO) at the C6 position is expected to modulate this absorption. As an auxochromic group, it can influence the energy of the π-system. Depending on its electronic effect, a slight bathochromic (to longer wavelength) or hypsochromic (to shorter wavelength) shift of the λₘₐₓ is anticipated compared to native uracil.

This technique is also instrumental in studying tautomerism. While this compound is expected to exist predominantly in the dioxo (lactam) form, it could theoretically exist in enol (lactim) tautomeric forms. Each tautomer would possess a unique conjugated system and, therefore, a distinct UV-Vis absorption spectrum. By measuring the spectrum under different conditions (e.g., varying solvent polarity or pH), one can investigate the tautomeric equilibrium. However, studies on analogous uracil derivatives overwhelmingly show that the dioxo tautomer is the most stable and predominant form in both solid and solution phases. nih.gov

Computational Chemistry and Theoretical Investigations of N 2,4 Dioxo 1h Pyrimidin 6 Yl Formamide

Density Functional Theory (DFT) Applications for Geometrical Optimization, Electronic Structure, and Reactivity Predictions

Density Functional Theory (DFT) is a cornerstone of quantum chemical calculations, used to predict the molecular properties of N-(2,4-Dioxo-1H-pyrimidin-6-yl)formamide with high accuracy.

Geometrical Optimization: The first step in a DFT study is to determine the most stable three-dimensional arrangement of the atoms, known as the optimized geometry. This process minimizes the energy of the molecule to find its equilibrium state. For this compound, this would reveal precise bond lengths, bond angles, and dihedral angles, confirming the planarity of the pyrimidine (B1678525) ring and the orientation of the formamide (B127407) substituent.

Electronic Structure: Once the geometry is optimized, DFT is used to analyze the molecule's electronic structure. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability. scielo.org.mx A smaller gap suggests the molecule is more likely to be reactive. Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the charge distribution, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) regions, which are crucial for predicting how the molecule will interact with other chemical species. scielo.org.mxresearchgate.net

Reactivity Predictions: Global reactivity descriptors, derived from HOMO and LUMO energies, provide quantitative measures of the molecule's reactivity. These include electronegativity, chemical hardness, and softness. Local reactivity descriptors, such as Fukui functions, can pinpoint the specific atoms within the molecule that are most susceptible to nucleophilic or electrophilic attack. researchgate.net For this compound, this analysis could highlight the reactivity of the carbonyl oxygens, the amine nitrogen, and specific carbons in the pyrimidine ring.

| Parameter | Description | Significance for this compound |

|---|---|---|

| Optimized Geometry | The lowest energy 3D structure of the molecule. | Provides accurate bond lengths and angles. |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the ability to donate an electron. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the ability to accept an electron. |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | Predicts chemical reactivity and stability. |

| Molecular Electrostatic Potential (MEP) | A map of electrostatic potential on the electron density surface. | Identifies sites for electrophilic and nucleophilic attack. |

Molecular Dynamics Simulations for Conformational Analysis and Solution Behavior

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For this compound, MD simulations provide critical insights into its dynamic behavior, particularly its flexibility and interactions within a solvent environment like water. researchgate.netmdpi.com

The process involves placing the molecule in a simulated box, typically filled with solvent molecules, and then calculating the forces between atoms using a force field. By solving Newton's equations of motion, the trajectory of every atom is tracked over a set period, often nanoseconds to microseconds. mdpi.com

Conformational Analysis: These simulations reveal the different shapes (conformations) the molecule can adopt. This compound has rotational freedom around the single bond connecting the formamide group to the pyrimidine ring. MD simulations can explore this rotational landscape, identifying the most stable conformations and the energy barriers between them.

Solution Behavior: By simulating the molecule in an explicit solvent like water, MD can detail how the solvent molecules arrange themselves around the solute. This includes the formation and dynamics of hydrogen bonds between the carbonyl and N-H groups of the compound and surrounding water molecules. mdpi.comresearchgate.net Understanding this hydration shell is crucial, as it significantly influences the molecule's solubility, stability, and interactions with biological targets. mdpi.com

Molecular Docking Simulations for Ligand-Macromolecule Binding Mode Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. researchgate.net This method is instrumental in drug discovery for predicting the binding affinity and interaction patterns of compounds like this compound with various biological targets.

The general procedure involves preparing the 3D structures of both the ligand and the macromolecule. A docking algorithm then samples a large number of possible binding poses of the ligand within the receptor's active site, and a scoring function estimates the binding affinity for each pose.

PIM-1 kinase: PIM-1 kinase is a serine/threonine kinase implicated in several cancers. nih.govsemanticscholar.org Docking this compound into the ATP-binding site of PIM-1 (e.g., PDB ID: 3BGQ) could predict its potential as an inhibitor. nih.gov The simulation would identify key interactions, such as hydrogen bonds with hinge region residues, which are crucial for inhibitory activity. nih.gov

PARP-1: Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in DNA repair, and its inhibitors are used in cancer therapy. nih.govnih.gov Docking studies can predict how this compound might bind in the nicotinamide-binding pocket of PARP-1, competing with the natural substrate NAD+. nih.gov This helps to rationalize its potential inhibitory mechanism.

AMPA receptors: AMPA receptors are glutamate (B1630785) receptors in the central nervous system, and their modulators are investigated for treating neurological disorders. nih.govresearchgate.net Docking simulations can explore how this compound might interact with the allosteric binding sites on AMPA receptors (e.g., the GluA2 ligand-binding domain), predicting whether it could act as a positive or negative modulator. nih.govnih.gov

Breast Cancer Resistance Protein (BCRP/ABCG2): BCRP is an ABC transporter protein that causes multidrug resistance in cancer by effluxing chemotherapy drugs out of cells. nih.govnih.gov Docking this compound into the substrate-binding pocket of a BCRP homology model can predict its potential to be either a substrate or an inhibitor of the transporter, which is vital for understanding its role in cancer chemotherapy. researchgate.netresearchgate.netmdpi.com

| Macromolecule Target | Function | Potential PDB ID | Purpose of Docking |

|---|---|---|---|

| PIM-1 kinase | Serine/threonine kinase involved in cell survival and proliferation. | 3BGQ, 1YXT | Predict potential as a competitive ATP inhibitor for cancer therapy. |

| PARP-1 | Enzyme involved in DNA repair. | 5DS3, 4UND | Evaluate inhibitory potential by blocking the NAD+ binding site. |

| AMPA receptor | Ionotropic glutamate receptor in the central nervous system. | 2XHD, 3KGC | Investigate potential as a positive or negative allosteric modulator. |

| Breast Cancer Resistance Protein (BCRP/ABCG2) | ABC transporter causing multidrug resistance. | Homology Model | Determine if the compound is a substrate or an inhibitor to overcome drug resistance. |

Analysis of Intermolecular Interactions and Crystal Packing Architectures

The arrangement of molecules in a solid-state crystal lattice is governed by a network of intermolecular interactions. Understanding this crystal packing is essential for predicting a compound's physical properties, such as solubility and stability.

Hirshfeld Surface Analysis: This is a powerful method to visualize and quantify intermolecular interactions within a crystal. eurjchem.commdpi.com The Hirshfeld surface is a unique boundary for a molecule in a crystal, defined by the points where the electron distribution of the molecule contributes equally to the total electron density as all other molecules. By mapping properties like normalized contact distance (d_norm) onto this surface, one can identify regions of close intermolecular contact. eurjchem.comnih.gov

For this compound, red spots on the d_norm map would indicate strong hydrogen bonds (e.g., N-H···O), which are expected to be the dominant interactions. Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary, breaking down the crystal packing into contributions from different types of atomic contacts (e.g., H···H, O···H, N···H). nih.govnih.gov This allows for a detailed comparison of the packing environments in different crystal forms (polymorphs).

Energy Frameworks: This computational approach complements Hirshfeld analysis by calculating the interaction energies between molecules in the crystal lattice. It helps to visualize the strength and nature (electrostatic, dispersion, etc.) of the packing, often represented as a framework of cylinders connecting molecular centroids. This provides a clear picture of the energetic architecture of the crystal, highlighting the most significant interactions that stabilize the structure.

| Intermolecular Contact Type | Typical Percentage Contribution | Description |

|---|---|---|

| H···H | 35 - 45% | Represents van der Waals forces and is often the largest contributor. eurjchem.comnih.gov |

| O···H / H···O | 25 - 35% | Indicates the presence of strong C-H···O or N-H···O hydrogen bonds. eurjchem.com |

| N···H / H···N | 5 - 15% | Highlights N-H···N or C-H···N hydrogen bonding interactions. nih.gov |

| C···H / H···C | 5 - 10% | Represents weaker C-H···π interactions. nih.gov |

| Other (C···C, C···N, etc.) | < 5% | Minor contributions from other van der Waals and stacking interactions. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Pyrimidine-Based Compounds

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov For pyrimidine-based compounds, QSAR is a valuable tool for designing new analogues with improved potency and for predicting the activity of untested molecules. researchgate.netnih.gov

A QSAR study involves several key steps:

Data Collection: A dataset of pyrimidine derivatives with experimentally measured biological activities (e.g., IC50 values against a specific cancer cell line) is compiled. nih.gov

Descriptor Calculation: A wide range of molecular descriptors (numerical values that represent different aspects of a molecule's structure, such as its size, shape, lipophilicity, and electronic properties) are calculated for each compound in the dataset.

Model Development: Statistical techniques, such as Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN), are used to build a model that correlates the descriptors with the biological activity. nih.gov

Model Validation: The model's statistical significance and predictive power are rigorously tested using internal and external validation methods to ensure it is robust and not due to chance correlation. nih.govnih.gov

Once a reliable QSAR model is developed for a class of pyrimidine compounds, it can be used to predict the biological activity of this compound and to guide the design of new derivatives with potentially enhanced therapeutic effects. encyclopedia.pub For example, the model might indicate that adding a specific functional group at a certain position on the pyrimidine ring would increase its anticancer activity. researchgate.net

Biological Activities and Underlying Molecular Mechanisms of N 2,4 Dioxo 1h Pyrimidin 6 Yl Formamide and Its Analogs in Vitro and Mechanistic Focus

In Vitro Cytotoxicity and Antitumor Activity Against Human Cancer Cell Lines

Analogs of N-(2,4-Dioxo-1H-pyrimidin-6-yl)formamide, particularly those with modifications on the uracil (B121893) ring, have demonstrated significant cytotoxic effects against a variety of human cancer cell lines. Research has shown that these derivatives can inhibit the proliferation of cell lines derived from breast (MCF-7), liver (Hep-G2), gastric (AGS), and hematological cancers. uu.nl For instance, certain dihydropyrimidinethione (DHPMT) derivatives, which share the core pyrimidine (B1678525) scaffold, have shown potent cytotoxicity, with one fluorophenyl-substituted compound exhibiting an IC50 value of 15.2 μM against MCF-7 breast cancer cells. uu.nl Other uracil-based hybrids have also shown promising activity against cell lines such as Colo-205 (colon), A-549 (lung), PA-1 (ovary), PC-3 (prostate), and HeLa (cervical). researchgate.net

Table 1: In Vitro Cytotoxicity of this compound Analogs

| Compound Class | Cell Line | Cancer Type | IC50 (µM) |

| Dihydropyrimidinethione Analog | AGS | Gastric | 9.9 |

| Dihydropyrimidinethione Analog | MCF-7 | Breast | 15.2 |

| Dihydropyrimidinethione Analog | Hep-G2 | Liver | 40.5 |

| Uracil-Coumarin Hybrid (4j) | MCF-7 | Breast | 16.18 |

| Uracil-Coumarin Hybrid (4j) | HepG-2 | Liver | 7.56 |

Elucidation of Apoptosis Induction and Cell Cycle Modulation Mechanisms

The antitumor activity of uracil derivatives is often mediated through the induction of apoptosis and modulation of the cell cycle. One synthetic uracil derivative, (RS)-1-(2,3-dihydro-5H-1,4-benzodioxepin-3-yl)uracil (DBDU), was found to induce cell cycle arrest at both the G0/G1 and G2/M phases in MCF-7 breast cancer cells. nih.govproquest.com This cell cycle blockade was attributed to the downregulation of cyclin D1 and Cdk1 protein expression and a corresponding upregulation of the cyclin-dependent kinase inhibitors p21 and p27. nih.govproquest.com Furthermore, DBDU treatment led to DNA fragmentation, a hallmark of apoptosis, which occurred in a p53-independent manner. nih.govproquest.com

Another pyrimidine derivative, 1-calcium phosphate-uracil (1-CP-U), was shown to induce apoptosis in various tumor cell lines, including SKOV3 (ovarian) and HeLa. nih.gov The mechanism involves the modulation of the Bcl-2 family of proteins; 1-CP-U treatment led to an increased expression of the pro-apoptotic protein Bax and a marked reduction in the anti-apoptotic protein Bcl-2. nih.gov This shift in the Bax/Bcl-2 ratio is a critical event in the intrinsic pathway of apoptosis, ultimately leading to programmed cell death. Some uracil-based hybrids have been shown to cause a significant increase in the total apoptotic level in leukemia cells (HL-60) and to elevate levels of caspase-3, a key executioner caspase in the apoptotic cascade. researchgate.net

Inhibition of Key Molecular Targets (e.g., PARP-1, PIM-1 Kinases, EGFR-TK, Menin-MLL Interactions)

The cytotoxic effects of these compounds can be traced to their ability to inhibit specific molecular targets crucial for cancer cell survival and proliferation.

PARP-1: Substituted and fused uracil derivatives have been identified as a new class of potent inhibitors of Poly(ADP-ribose)polymerase-1 (PARP-1), an enzyme critical for DNA repair. nih.gov Inhibition of PARP-1 is a key strategy for treating cancers with deficiencies in other DNA repair pathways, such as those with BRCA mutations. Chemical optimization of an initial uracil derivative with micromolar activity led to the development of analogs with IC50 values below 20 nM. nih.gov

PIM-1 Kinases: The PIM kinase family (PIM-1, -2, -3) of serine/threonine kinases is involved in cell cycle regulation and anti-apoptotic activity. Various heterocyclic compounds built upon a pyrimidine scaffold have been evaluated for PIM inhibitory activity. researchgate.net Pyridothienopyrimidin-4-one derivatives, for example, have shown highly potent PIM-1 inhibitory activity, with the most active compounds exhibiting IC50 values as low as 1.18 µM. mdpi.com

EGFR-TK: The epidermal growth factor receptor tyrosine kinase (EGFR-TK) is a key target in non-small-cell lung cancer (NSCLC). The pyrimidine substructure is a common feature in many EGFR-TK inhibitors. researchgate.netnih.gov Third-generation inhibitors based on a pyrimidine skeleton have been developed to overcome resistance to earlier drugs. researchgate.net

Menin-MLL Interactions: The interaction between menin and the MLL fusion protein is critical for the development of MLL-rearranged leukemias. Small molecule inhibitors, including those based on a pyrimidine fragment, have been designed to block this protein-protein interaction. researchgate.netnih.gov These inhibitors displace menin from chromatin, leading to the downregulation of target genes like HOXA9 and MEIS1, which in turn induces differentiation and apoptosis in leukemia cells. researchgate.netznaturforsch.com

Table 2: Inhibition of Key Molecular Targets by Pyrimidine/Uracil Analogs

| Target | Compound Class | IC50 |

| PARP-1 | Fused Uracil Derivative | <0.02 µM |

| PIM-1 Kinase | Pyridothienopyrimidin-4-one (7a) | 1.18 µM |

| PIM-1 Kinase | Pyridothienopyrimidin-4-one (7c) | 1.38 µM |

| Menin-MLL | Thienopyrimidine (MI-2) | 490 nM |

Cellular Uptake and Subcellular Localization Studies

Antiviral Activity Evaluation and Investigation of Viral Replication Inhibition Mechanisms (e.g., Anti-HBV)

Pyrimidine and uracil derivatives have long been a cornerstone of antiviral research. Analogs of this compound have been evaluated for activity against a range of viruses, with a notable focus on the Hepatitis B virus (HBV). Novel pyrimidine derivatives have been developed as core assembly modulators, which disrupt the formation of the viral capsid, an essential step in the HBV life cycle. nih.gov

Acyclic nucleoside phosphonate (B1237965) analogues featuring a 2,4-diamino-pyrimidine ring have demonstrated potent anti-HBV activities. nih.gov One such compound, 2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]-pyrimidine, and its 5-cyano analogue showed significant efficacy against both wild-type and lamivudine-resistant HBV strains, with EC50 values as low as 0.14 µM. nih.gov Similarly, 4′-azido-thymidine, a pyrimidine nucleoside analog, and its 5-methylcytidine (B43896) counterpart also displayed significant anti-HBV activity with EC50 values of 0.63 µM and 5.99 µM, respectively. nih.gov

Table 3: Anti-HBV Activity of Pyrimidine Analogs

| Compound Class | Target Strain | EC50 (µM) |

| Acyclic Pyrimidine Nucleoside (cpd 8) | Wild-type HBV | 0.14 |

| Acyclic Pyrimidine Nucleoside (cpd 8) | Lamivudine-resistant HBV | 0.5 |

| 4′-Azido-thymidine | HBV | 0.63 |

| 4′-Azido-2′-deoxy-5-methylcytidine | HBV | 5.99 |

| 3′-Fluoroapionucleoside Prodrug (39) | HBV | 0.0078 |

Antimicrobial Efficacy and Mechanistic Studies (e.g., Antibacterial, Antifungal Properties)

The uracil scaffold is present in a number of compounds with demonstrated antimicrobial properties. The mechanism is thought to involve affecting the replication of the bacterial chromosome. researchgate.net Acyclic and macrocyclic uracil derivatives have shown significant bacteriostatic and fungistatic activity. proquest.com Specifically, N-acyl-5-hydroxypyrazolines and N,N'-diacylhydrazines of 6-methyluracil (B20015) derivatives exhibited high antimicrobial activity against a panel of bacteria including S. aureus, E. coli, and P. aeruginosa, with Minimum Inhibitory Concentration (MIC) values ranging from 0.1 to 10 µg/mL. researchgate.net

Other studies have synthesized novel uracil derivatives containing an imidazolone (B8795221) moiety that displayed potent activity against Escherichia coli, with IC50 values between 1.8–1.9 µg/mL. drugbank.com One derivative in this class also showed significant antifungal activity against Candida albicans (IC50 = 0.82 µg/mL) and Aspergillus flavus (IC50 = 1.2 µg/mL). drugbank.com The antimicrobial efficacy appears to be influenced by the nature of the functional groups attached to the uracil core, with small polar groups enhancing activity against Gram-negative bacteria and moderately polar substituents being more active against Gram-positive bacteria. jppres.com

Table 4: Antimicrobial Activity of Uracil Analogs

| Compound Class | Organism | Activity Type | MIC / IC50 (µg/mL) |

| 6-Methyluracil Derivatives | S. aureus, E. coli, P. aeruginosa | Antibacterial | 0.1 - 10 |

| Uracil-Imidazolone Hybrid (16) | Candida albicans | Antifungal | 0.82 |

| Uracil-Imidazolone Hybrid (16) | Aspergillus flavus | Antifungal | 1.2 |

| Uracil-Imidazolone Hybrid (3, 6, 13, 16) | Escherichia coli | Antibacterial | 1.8 - 1.9 |

| Pyrimidodiazepine (5a) | S. aureus | Antibacterial | 0.005 |

| Pyrimidodiazepine (5a) | P. aeruginosa | Antibacterial | 0.0005 |

Enzymatic Inhibition Studies (e.g., Dihydrofolate Reductase, Glucosidase, Kinases, Hydrolases)

Beyond the direct anticancer targets mentioned previously, analogs of this compound have been investigated as inhibitors of various other enzymes.

Dihydrofolate Reductase (DHFR): DHFR is a crucial enzyme in the synthesis of nucleotides and is a well-established target for both anticancer and antimicrobial drugs. Thieno[2,3-d]pyrimidine-4-one derivatives have been designed as nonclassical lipophilic DHFR inhibitors. One compound from this series proved to be a more potent inhibitor of DHFR (IC50 = 0.20 µM) than the classical drug methotrexate (B535133) (IC50 = 0.22 µM). nih.gov

α-Glucosidase: Inhibition of α-glucosidase is a therapeutic strategy for managing type-II diabetes. Pyrimidine-fused heterocyclic compounds have been explored as a novel class of α-glucosidase inhibitors. The inhibitory activity is significantly influenced by the substitutions on the pyrimidine ring, with some derivatives showing potent inhibition of yeast and intestinal α-glucosidases with IC50 values in the low micromolar range. nih.gov

Table 5: Enzymatic Inhibition by Pyrimidine/Uracil Analogs

| Enzyme | Compound Class | IC50 (µM) |

| Dihydrofolate Reductase (DHFR) | Thieno[2,3-d]pyrimidine | 0.20 |

| Yeast α-Glucosidase | Pyrimidine Derivative (5d) | 8.3 |

| Rat Intestinal α-Glucosidase | Pyrimidine Derivative (5d) | 21.8 |

Antioxidant Potential and Related Biological Pathways

Pyrimidine derivatives have demonstrated notable potential as antioxidant agents, capable of mitigating oxidative stress by scavenging free radicals. ijpsonline.com Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a variety of chronic diseases. Antioxidants function by donating an electron to stabilize free radicals, thereby reducing their damaging capacity. ijpsonline.com

The antioxidant activity of several pyrimidine analogs has been evaluated through various in vitro assays, including DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays, as well as lipid peroxidation inhibition studies. mdpi.com For instance, a series of novel 4H-chromenes containing a pyrimidine-2-thione moiety exhibited significant DPPH radical scavenging activity, with IC50 values under 42 μg/ml. ijpsonline.com

In another study, newly synthesized pyrimidine derivatives were assessed for their ability to inhibit lipid peroxidation. While these compounds did not show significant interaction with DPPH, they were found to be potent inhibitors of lipid peroxidation. mdpi.com Specifically, derivatives 2a and 2f were identified as strong inhibitors of lipoxygenase, with IC50 values of 42 μM and 47.5 μM, respectively. mdpi.com The inhibition of lipid peroxidation is a crucial antioxidant mechanism, as it prevents damage to cellular membranes. The conversion of linoleic acid to 13-hydroperoxy-linoleic acid is a common measure of this activity, and various pyrimidine derivatives have shown high inhibitory effects in this assay. mdpi.com

Furthermore, some pyrimidine acrylamides have been synthesized and evaluated for their antioxidant properties. mdpi.com Compound 7 , a pyrimidine derivative of (2E,4E)-5-(4-(dimethylamino)phenyl)penta-2,4-dienoic acid, demonstrated the highest activity in inhibiting lipid peroxidation at 82%, closely followed by compound 5 , the pyrimidine derivative of 3-(2-thienyl)acrylic acid, at 78%. mdpi.com

The underlying molecular pathways for the antioxidant activity of pyrimidine derivatives often involve direct radical scavenging or modulation of enzymatic activities. For example, the inhibition of enzymes like lipoxygenase contributes to their antioxidant and anti-inflammatory effects. mdpi.commdpi.com Additionally, some pyrimidine derivatives have been shown to reduce free radical levels in cellular assays, confirming their antioxidant properties in a biological context. nih.gov

Table 1: Antioxidant Activity of Selected Pyrimidine Derivatives

| Compound | Assay | IC50 Value | Reference |

|---|---|---|---|

| Chromenopyrimidinethione Derivatives | DPPH | < 42 µg/mL | ijpsonline.com |

| Pyrimidine Derivative 2a | Lipoxygenase Inhibition | 42 µM | mdpi.com |

| Pyrimidine Derivative 2f | Lipoxygenase Inhibition | 47.5 µM | mdpi.com |

| Pyrimidine Acrylamide 7 | Lipid Peroxidation Inhibition | 82% inhibition | mdpi.com |

| Pyrimidine Acrylamide 5 | Lipid Peroxidation Inhibition | 78% inhibition | mdpi.com |

Structure-Activity Relationship (SAR) Studies for Pyrimidine Derivatives Exhibiting Biological Function

The biological activity of pyrimidine derivatives is significantly influenced by the nature and position of substituents on the pyrimidine ring. researchgate.netnih.gov Structure-activity relationship (SAR) studies are therefore crucial for the rational design of more potent and selective therapeutic agents. rroij.comnih.gov

For antioxidant activity, the presence of specific functional groups can enhance the radical scavenging or enzyme-inhibiting properties of the pyrimidine core. For instance, in the case of pyrimidine acrylamides, the nature of the carboxylic acid moiety attached to the pyrimidine scaffold was found to be a key determinant of their lipid peroxidation inhibitory activity. mdpi.com The presence of an extended conjugated system, as in compound 7 , appeared to be favorable for this activity. mdpi.com

In a series of pyrido[2,3-d]pyrimidine (B1209978) and thieno[3,2-d]pyrimidine (B1254671) derivatives designed as EGFR inhibitors, the substituents at various positions were systematically modified to establish SAR. nih.gov For example, the introduction of a branched chain at a specific position was found to facilitate the formation of hydrogen bonds with amino acid residues in the target enzyme, leading to enhanced inhibitory activity. nih.gov

Lipophilicity has also been identified as a parameter that can influence the biological activity of pyrimidine derivatives. In some studies on lipoxygenase inhibitors, increased lipophilicity appeared to favor the inhibitory activity of both chalcones and pyrimidine derivatives. mdpi.com However, in other cases, molecular volume seemed to be a more critical factor affecting the inhibitory activity of pyrimidine derivatives. mdpi.com

The systematic investigation of these structural modifications helps in establishing a clear SAR, which is instrumental in the development of novel pyrimidine-based drugs for various diseases. acs.org

Table 2: Key Structural Features Influencing the Biological Activity of Pyrimidine Derivatives

| Structural Feature | Influence on Biological Activity | Example | Reference |

|---|---|---|---|

| Extended Conjugated System | Favorable for lipid peroxidation inhibition | Pyrimidine Acrylamide 7 | mdpi.com |

| Branched Chain Substituents | Can enhance binding to target enzymes | Thieno[3,2-d]pyrimidine Derivatives | nih.gov |

| Lipophilicity | Can favor lipoxygenase inhibition | Chalcones and Pyrimidine Derivatives | mdpi.com |

| Molecular Volume | Can affect inhibitory activity | Pyrimidine Derivatives | mdpi.com |

Advanced Analytical Methodologies for Detection and Quantification of N 2,4 Dioxo 1h Pyrimidin 6 Yl Formamide

Chromatographic Techniques for Separation and Purity Assessment (HPLC, GC, TLC)

Chromatography is a cornerstone of analytical chemistry, providing powerful means to separate and quantify components of a mixture. For N-(2,4-Dioxo-1H-pyrimidin-6-yl)formamide, High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC) are invaluable for separation and purity assessment.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of non-volatile and thermally sensitive compounds like this compound. Reversed-phase HPLC (RP-HPLC) is the most common mode used for this class of polar compounds. scielo.brnih.gov The separation is typically achieved on a C18 stationary phase, which allows for the retention and separation of the analyte from its potential impurities. scielo.br The mobile phase often consists of a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. scielo.brchemrevlett.com Detection is commonly performed using a photodiode array (PDA) detector at a wavelength where the compound exhibits maximum absorbance, such as 265 nm for similar uracil (B121893) derivatives. scielo.br Method validation according to ICH guidelines is crucial to ensure specificity, linearity, accuracy, precision, and robustness. scielo.brresearchgate.net

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (gradient or isocratic, e.g., 10:90 v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Injection Volume | 10-100 µL |

| Detection | UV/PDA at ~265 nm |

| Run Time | ~4-10 minutes |

Gas Chromatography (GC) can also be employed, particularly when coupled with mass spectrometry. However, due to the low volatility and polar nature of this compound, derivatization is typically required to convert the analyte into a more volatile and thermally stable form. sfrbm.orgnih.gov Trimethylsilylation is a common derivatization method for uracil and its derivatives, making them amenable to GC analysis. sfrbm.orgnist.gov The derivatized sample is then separated on a capillary column and detected. nih.govnih.gov

Thin-Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for qualitative analysis, reaction monitoring, and preliminary purity checks. sigmaaldrich.com A suitable stationary phase, such as silica (B1680970) gel, and a mobile phase with an appropriate polarity are selected to achieve separation. Visualization of the separated spots can be achieved under UV light or by using a derivatization reagent that reacts with the compound to produce a colored spot. sigmaaldrich.com

Electrophoretic Methods for Purity and Molecular Interaction Analysis

Electrophoretic techniques separate molecules based on their differential migration in an electric field. Capillary Electrophoresis (CE) has emerged as a powerful tool for the analysis of nucleic acid components and related derivatives due to its high efficiency, speed, and minimal sample consumption. umich.eduwikipedia.org

Capillary Zone Electrophoresis (CZE) is the most fundamental mode of CE and is well-suited for the purity assessment of charged or ionizable compounds like this compound. nih.govscielo.br In CZE, separation occurs in a narrow-bore fused-silica capillary filled with a background electrolyte (BGE). nih.gov The separation is based on differences in the charge-to-size ratio of the analytes. researchgate.net By carefully selecting the pH and composition of the BGE, the ionization state of the analyte and its impurities can be controlled, enabling effective separation. nih.gov CZE methods are known for their high resolving power, allowing for the separation of closely related impurities. researchgate.net Furthermore, affinity capillary electrophoresis, a variation of CE, can be utilized to study molecular interactions by observing changes in the electrophoretic mobility of the analyte in the presence of a binding partner.

| Parameter | Condition |

|---|---|

| Capillary | Bare Fused-Silica (e.g., 50 µm i.d., 40 cm total length) |

| Background Electrolyte (BGE) | Borate or Phosphate buffer (e.g., 20-60 mmol L⁻¹, pH 8.5-9.0) |

| Separation Voltage | 15-25 kV |

| Temperature | 20-25 °C |

| Injection | Hydrodynamic (e.g., 50 mbar for 5 s) |

| Detection | UV at ~200 nm or ~265 nm |

Hyphenated Techniques for Comprehensive Characterization (LC-MS, GC-MS)

Hyphenated techniques, which combine a separation method with a detection method, provide a wealth of information for the comprehensive characterization of compounds.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and selective technique for the analysis of this compound. The coupling of HPLC with mass spectrometry, often tandem mass spectrometry (MS/MS), allows for not only the quantification of the target analyte but also its unequivocal identification based on its mass-to-charge ratio (m/z) and fragmentation pattern. windows.netnih.govphenomenex.com This is particularly useful for identifying unknown impurities and degradation products. mdpi.comnih.gov Electrospray ionization (ESI) is a common ionization source for this class of compounds. nih.gov The development of a robust LC-MS/MS method involves optimizing both the chromatographic separation and the mass spectrometric parameters, such as the selection of precursor and product ions for multiple reaction monitoring (MRM). nih.gov

| Parameter | Condition |

|---|---|

| LC System | UHPLC/HPLC with Reversed-Phase C18 column |

| Mobile Phase | Gradient of aqueous formic acid/ammonium (B1175870) acetate (B1210297) and methanol/acetonitrile |

| Ionization Source | Electrospray Ionization (ESI), positive or negative mode |

| MS Analyzer | Triple Quadrupole (QqQ) or High-Resolution Mass Spectrometer (e.g., Orbitrap) |

| Detection Mode | Multiple Reaction Monitoring (MRM) for quantification |